molecular formula C22H34N6O6S B12603881 L-Phenylalanyl-L-lysyl-L-asparaginyl-L-cysteine CAS No. 918661-73-1

L-Phenylalanyl-L-lysyl-L-asparaginyl-L-cysteine

Cat. No.: B12603881
CAS No.: 918661-73-1
M. Wt: 510.6 g/mol
InChI Key: KAYIWXQXRWXWKK-QAETUUGQSA-N
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Description

L-Phenylalanyl-L-lysyl-L-asparaginyl-L-cysteine is a peptide composed of four amino acids: phenylalanine, lysine, asparagine, and cysteine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanyl-L-lysyl-L-asparaginyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanyl-L-lysyl-L-asparaginyl-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.

    Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: The amino groups in lysine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: DTT or β-mercaptoethanol are common reducing agents.

    Substitution: Nucleophilic substitution can be facilitated by reagents like alkyl halides.

Major Products

    Oxidation: Formation of disulfide-linked dimers or higher-order structures.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with alkylated lysine residues.

Scientific Research Applications

L-Phenylalanyl-L-lysyl-L-asparaginyl-L-cysteine has several applications in scientific research:

    Biochemistry: Used as a model peptide to study protein folding and interactions.

    Medicine: Potential therapeutic applications due to its ability to form stable structures and interact with biological targets.

    Industry: Utilized in the development of peptide-based materials and catalysts.

Mechanism of Action

The mechanism by which L-Phenylalanyl-L-lysyl-L-asparaginyl-L-cysteine exerts its effects involves its ability to form stable secondary structures, such as α-helices and β-sheets. These structures enable the peptide to interact with specific molecular targets, including enzymes and receptors. The cysteine residue can form disulfide bonds, contributing to the stability and functionality of the peptide.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Phenylalanyl-L-lysyl-L-asparaginyl-L-cysteine is unique due to its specific sequence and the presence of cysteine, which allows for the formation of disulfide bonds. This feature enhances its stability and potential for forming complex structures, making it valuable in various applications.

Properties

CAS No.

918661-73-1

Molecular Formula

C22H34N6O6S

Molecular Weight

510.6 g/mol

IUPAC Name

(2R)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C22H34N6O6S/c23-9-5-4-8-15(26-19(30)14(24)10-13-6-2-1-3-7-13)20(31)27-16(11-18(25)29)21(32)28-17(12-35)22(33)34/h1-3,6-7,14-17,35H,4-5,8-12,23-24H2,(H2,25,29)(H,26,30)(H,27,31)(H,28,32)(H,33,34)/t14-,15-,16-,17-/m0/s1

InChI Key

KAYIWXQXRWXWKK-QAETUUGQSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)O)N

Origin of Product

United States

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